molecular formula C7H5BrF3NO B8024483 4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine

4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B8024483
M. Wt: 256.02 g/mol
InChI Key: FODCWQHIDWLMLP-UHFFFAOYSA-N
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Description

4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C₇H₅BrF₃NO It is a pyridine derivative that features a bromine atom at the 4-position and a trifluoroethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 4-bromo-3-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group. The general reaction scheme is as follows:

4-Bromo-3-hydroxypyridine+2,2,2-trifluoroethanolBase, RefluxThis compound\text{4-Bromo-3-hydroxypyridine} + \text{2,2,2-trifluoroethanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 4-Bromo-3-hydroxypyridine+2,2,2-trifluoroethanolBase, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The pyridine ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include azido, cyano, and amino derivatives.

    Oxidation: Products include pyridine N-oxides.

    Reduction: Products include partially or fully reduced pyridine derivatives.

Scientific Research Applications

4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The pyridine ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
  • 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine
  • 2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine

Uniqueness

4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific positioning of the bromine and trifluoroethoxy groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-3-(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-1-2-12-3-6(5)13-4-7(9,10)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODCWQHIDWLMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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